Fmoc-Orn(Boc)-OPfp
CAS No.: 123180-69-8
Cat. No.: VC21539851
Molecular Formula: C31H29F5N2O6
Molecular Weight: 620.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 123180-69-8 |
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Molecular Formula | C31H29F5N2O6 |
Molecular Weight | 620.6 g/mol |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Standard InChI | InChI=1S/C31H29F5N2O6/c1-31(2,3)44-29(40)37-14-8-13-21(28(39)43-27-25(35)23(33)22(32)24(34)26(27)36)38-30(41)42-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,37,40)(H,38,41)/t21-/m0/s1 |
Standard InChI Key | MILLMXCUHPJKIF-NRFANRHFSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Structure and Properties
Fmoc-Orn(Boc)-OPfp is derived from L-ornithine with two protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc) at the α-amino position and tert-butyloxycarbonyl (Boc) at the δ-amino position. The carboxyl group is activated as a pentafluorophenyl (OPfp) ester. This structure provides orthogonal protection that allows for selective deprotection strategies in peptide synthesis.
The base compound Fmoc-Orn(Boc)-OH has a molecular formula of C25H30N2O6 and a molecular weight of 454.52 g/mol . The addition of the pentafluorophenyl group significantly alters its reactivity profile while maintaining the core structure's integrity. The pentafluorophenyl ester serves as an excellent leaving group, enhancing the compound's reactivity during coupling reactions.
Physical Properties
While specific data for Fmoc-Orn(Boc)-OPfp is limited in the available literature, the properties of the closely related Fmoc-Orn(Boc)-OH provide insight into the compound's characteristics:
The pentafluorophenyl ester modification typically increases lipophilicity while enhancing leaving group ability, making the compound more reactive in coupling reactions compared to the carboxylic acid form.
Synthesis Methods
The synthesis of Fmoc-Orn(Boc)-OPfp involves multiple steps, beginning with the preparation of Fmoc-Orn(Boc)-OH followed by esterification with pentafluorophenol.
Preparation of Fmoc-Orn(Boc)-OH
The general synthetic route for the precursor compound typically follows this pathway:
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L-Ornithine is dissolved in acetonitrile
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Boc anhydride (Boc₂O) is dissolved in acetonitrile and added dropwise to the ornithine solution
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Sodium bicarbonate solution (20%) is added along with anhydrous sodium carbonate and 8-hydroxyquinoline
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The mixture is stirred at room temperature for 4 hours to remove copper ions
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Fmoc-OSu is added, followed by stirring at room temperature for 2 hours
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The product is recrystallized using an ethyl acetate/petroleum ether mixed solvent
Applications in Peptide Synthesis
Fmoc-Orn(Boc)-OPfp plays a crucial role in solid-phase peptide synthesis (SPPS), offering several advantages over traditional amino acid derivatives.
Enhanced Coupling Efficiency
The pentafluorophenyl ester activation significantly improves coupling efficiency in peptide synthesis. This activation is particularly valuable when:
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Synthesizing difficult peptide sequences with sterically hindered residues
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Requiring faster coupling reactions with higher yields
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Minimizing side reactions during extended coupling times
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Performing synthesis at larger scales where efficiency is paramount
The enhanced reactivity makes Fmoc-Orn(Boc)-OPfp ideal for applications in "drug discovery, vaccine development, and the synthesis of peptide-based therapeutics, making it a preferred choice for professionals seeking efficiency and effectiveness in their research" .
Orthogonal Protection Strategies
The combination of Fmoc and Boc protecting groups enables sophisticated orthogonal protection strategies in peptide synthesis. This allows for:
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Selective deprotection of either the α-amino (Fmoc) or δ-amino (Boc) group
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Controlled synthesis of branched peptides
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Site-specific modification of peptides during synthesis
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Creation of complex peptide architectures
This orthogonal protection strategy is particularly valuable when synthesizing cyclic peptides and special arginine derivatives, as noted for the related compound Fmoc-Orn(Boc)-OH .
Biological Applications and Research
Peptides containing ornithine residues have significant biological relevance, making Fmoc-Orn(Boc)-OPfp an important tool in biomedical research.
Enhanced Cell Permeability
Ornithine-containing peptides have demonstrated enhanced cell permeability, a critical factor in drug delivery. The parent compound Fmoc-Orn(Boc)-OH "has been used to conjugate ornithine to GFP-labeled peptides, enhancing cell permeability when compared to unconjugated GFP-labeled peptides" . This property is particularly valuable for:
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Development of cell-penetrating peptides
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Intracellular delivery of therapeutic agents
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Enhancing bioavailability of peptide drugs
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Targeting specific cellular compartments
Pharmacological Research
The activated nature of Fmoc-Orn(Boc)-OPfp facilitates the rapid and efficient synthesis of peptide libraries for pharmacological screening. Peptides containing ornithine are involved in several metabolic pathways and have applications in:
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Drug development for various therapeutic areas
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Design of enzyme inhibitors
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Creation of antimicrobial peptides
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Development of peptide-based imaging agents
Comparison with Related Compounds
To better understand the unique properties and advantages of Fmoc-Orn(Boc)-OPfp, it is valuable to compare it with structurally related compounds.
This comparison illustrates that Fmoc-Orn(Boc)-OPfp combines the structural advantages of protected ornithine with enhanced reactivity due to the pentafluorophenyl ester, making it particularly valuable for challenging peptide syntheses.
Practical Considerations
Reaction Compatibility
Fmoc-Orn(Boc)-OPfp is compatible with standard Fmoc solid-phase peptide synthesis protocols, including:
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TBTU/HBTU activation methods
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HOBt/HOAt additives to minimize racemization
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Various solid supports including Wang resin and Rink amide
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Microwave-assisted synthesis techniques
Future Research Directions
As peptide therapeutics continue to gain importance in pharmaceutical development, compounds like Fmoc-Orn(Boc)-OPfp will play increasingly significant roles. Future research directions may include:
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Development of optimized coupling conditions specifically for Fmoc-Orn(Boc)-OPfp
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Exploration of its utility in convergent peptide synthesis approaches
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Application in the synthesis of peptidomimetics and non-natural peptide analogs
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Integration into automated high-throughput peptide synthesis platforms
The continued refinement of synthetic methodologies involving activated amino acid derivatives like Fmoc-Orn(Boc)-OPfp will undoubtedly contribute to advances in peptide science and drug discovery.
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